2-(1H-pyrazol-1-ylmethyl)morpholine
Overview
Description
“2-(1H-pyrazol-1-ylmethyl)morpholine” is a heterocyclic compound composed of a pyrazole ring fused with a morpholine ring. It is commonly referred to as PMor. The compound has a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of morpholines has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of “2-(1H-pyrazol-1-ylmethyl)morpholine” is C8H13N3O . The InChI code is 1S/C8H13N3O/c1-2-10-11(4-1)7-8-6-9-3-5-12-8/h1-2,4,8-9H,3,5-7H2 .Physical And Chemical Properties Analysis
“2-(1H-pyrazol-1-ylmethyl)morpholine” is a liquid at room temperature . It is soluble in common organic solvents, including dichloromethane, ethanol, and acetonitrile.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, “2-(1H-pyrazol-1-ylmethyl)morpholine” is explored for its potential role as a building block in drug design. Its unique structure could be utilized to synthesize novel compounds with therapeutic properties. The morpholine ring is known for its bioisosteric characteristics, which can improve the pharmacokinetic profile of pharmaceuticals .
Agriculture
This compound may serve as a precursor in developing new agrochemicals. Its pyrazole moiety is particularly interesting, as pyrazole derivatives are known to exhibit herbicidal and fungicidal activities. Research in this area could lead to the creation of more effective and safer pesticides .
Material Science
“2-(1H-pyrazol-1-ylmethyl)morpholine” has potential applications in material science, particularly in the synthesis of polymers and coatings. The morpholine group can act as a linker or a stabilizer in polymer chains, contributing to the material’s durability and chemical resistance.
Environmental Science
In environmental science, this compound’s derivatives could be investigated for their ability to bind to pollutants or heavy metals, aiding in environmental clean-up efforts. Its nitrogen-rich structure makes it a candidate for chelating agents that can capture and remove unwanted substances from ecosystems .
Biochemistry
Biochemically, “2-(1H-pyrazol-1-ylmethyl)morpholine” could be used as a reagent in enzymatic studies or as a scaffold for developing enzyme inhibitors. Its structural features allow for interactions with biological macromolecules, which can be valuable in understanding biological processes or in the development of diagnostic tools .
Pharmacology
The pharmacological exploration of “2-(1H-pyrazol-1-ylmethyl)morpholine” includes its use as a core structure for pharmacophores. It could be modified to enhance its interaction with biological targets, potentially leading to the discovery of new drugs with high specificity and efficacy .
Safety and Hazards
properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-10-11(4-1)7-8-6-9-3-5-12-8/h1-2,4,8-9H,3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBBFLJNOWLMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284455 | |
Record name | Morpholine, 2-(1H-pyrazol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001284455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1311317-06-2 | |
Record name | Morpholine, 2-(1H-pyrazol-1-ylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 2-(1H-pyrazol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001284455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1H-pyrazol-1-yl)methyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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